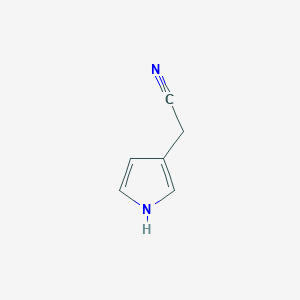

1H-Pyrrole-3-acetonitrile

Description

Significance of Pyrrole (B145914) Heterocycles in Advanced Chemical Systems

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in a vast array of chemical systems. numberanalytics.comnumberanalytics.com Its unique electronic properties and reactivity have made it a cornerstone in the synthesis of numerous significant organic molecules. numberanalytics.comnih.gov The pyrrole ring is a prevalent feature in many natural products, pharmaceuticals, and advanced materials, underscoring its broad importance in modern chemistry. numberanalytics.comscitechnol.combiolmolchem.com

Role as Core Scaffolds in Complex Molecular Architectures

The pyrrole nucleus serves as a foundational scaffold for an extensive range of complex molecules, both natural and synthetic. utas.edu.auresearchgate.net It is a key structural component in vital biological molecules such as heme, chlorophyll, and vitamin B12. scitechnol.comrsc.org The inherent reactivity of the pyrrole ring allows for its functionalization, enabling the construction of intricate molecular frameworks. nih.govresearchgate.net

In medicinal chemistry, the pyrrole scaffold is a privileged structure, frequently incorporated into the design of therapeutic agents. biolmolchem.comrsc.orgrsc.org A multitude of drugs across various therapeutic areas, including anti-inflammatory, anti-cancer, and antibacterial agents, feature a pyrrole core, highlighting its significance in drug discovery and development. numberanalytics.comrsc.orgnih.gov For instance, the blockbuster drug atorvastatin (B1662188) contains a pyrrole ring. numberanalytics.com The ability to create diverse substitution patterns on the pyrrole ring allows chemists to fine-tune the pharmacological properties of these molecules. nih.gov

Contribution to Material Science and Advanced Functional Materials

The utility of pyrrole heterocycles extends beyond biological applications into the domain of material science. researchgate.net Pyrrole and its derivatives are instrumental in the development of advanced functional materials due to their electronic and photophysical properties. numberanalytics.comrsc.org Polypyrrole, a conductive polymer derived from the electropolymerization of pyrrole, has been a subject of intense research for its applications in electronics, sensors, and energy storage.

Furthermore, pyrrole-based compounds are utilized in the creation of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The tunable nature of the pyrrole ring allows for the design of materials with specific electronic and optical characteristics. rsc.org Recent studies have also explored the use of pyrrole as an additive to enhance the efficiency and stability of perovskite solar cells. rsc.org The versatility of pyrrole makes it a valuable component in the ongoing development of novel materials with tailored functionalities. nih.govdiva-portal.org

Structural Classification and Nomenclature of 1H-Pyrrole-3-acetonitrile

This compound is classified as a substituted pyrrole. The nomenclature, following IUPAC guidelines, precisely describes its molecular structure. The "1H-pyrrole" component indicates a pyrrole ring where the nitrogen atom bears a hydrogen, and its position is designated as '1'. qmul.ac.uk The "3-acetonitrile" part specifies that an acetonitrile (B52724) group (-CH₂CN) is attached to the third carbon atom of the pyrrole ring.

The structure combines the aromatic pyrrole ring with a reactive nitrile functional group, separated by a methylene (B1212753) bridge. This combination of a heterocyclic aromatic system and a functional side chain makes it a versatile intermediate in organic synthesis.

Below is a data table summarizing the key identifiers for this compound's parent compound, 1H-pyrrole-3-carbonitrile, which lacks the methylene group.

| Identifier | Value | Source |

| IUPAC Name | 1H-pyrrole-3-carbonitrile | nih.gov |

| Molecular Formula | C₅H₄N₂ | nih.gov |

| CAS Number | 7126-38-7 | nih.gov |

| Synonyms | 3-Cyanopyrrole | nih.gov |

Overview of Research Trajectories for this compound

Research involving this compound and related structures primarily focuses on their synthetic utility and the exploration of their chemical reactivity. The presence of the acetonitrile group provides a handle for a variety of chemical transformations. For example, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, opening pathways to more complex molecules.

The synthesis of substituted pyrroles, including those with acetonitrile side chains, is an active area of research. nih.govorganic-chemistry.org Methods often involve multi-component reactions or the functionalization of a pre-existing pyrrole ring. acs.orgacs.org For instance, the sulfonation of N-phenylsulfonyl-1H-pyrroles has been shown to occur selectively at the 3-position, which could be a strategic step in a synthetic route toward 3-substituted pyrroles. researchgate.net The development of efficient and regioselective synthetic methods is crucial for accessing these valuable building blocks. acs.org

The compound and its derivatives are valuable precursors in the synthesis of larger, more complex heterocyclic systems and are of interest in the development of new bioactive compounds and functional materials. biolmolchem.comnih.gov The exploration of one-pot synthesis methods, which avoid the isolation of intermediates, is a trend aimed at improving efficiency and reducing waste in the production of pyrrole derivatives. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrrol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-3-1-6-2-4-8-5-6/h2,4-5,8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLJCGFPGZAJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630937 | |

| Record name | (1H-Pyrrol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184921-46-8 | |

| Record name | (1H-Pyrrol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyrrole 3 Acetonitrile and Its Analogues

Classical and Named Reactions in Pyrrole (B145914) Synthesis with Acetonitrile (B52724) Moieties

Several foundational reactions in heterocyclic chemistry provide routes to the pyrrole core. While not always designed for direct synthesis of 1H-Pyrrole-3-acetonitrile, these methods can be adapted by selecting appropriately substituted starting materials.

The Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgrgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments may favor the formation of furan byproducts. organic-chemistry.org

To apply this method for the synthesis of this compound, a 1,4-dicarbonyl precursor bearing a cyanomethyl group is required. The key starting material would be a 3-(cyanomethyl)hexane-2,5-dione or a similar compound. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org While the traditional Paal-Knorr synthesis can be limited by harsh conditions like prolonged heating, modern modifications have introduced various catalysts and greener methodologies to improve efficiency and substrate compatibility. rgmcet.edu.inresearchgate.net

General Reaction Scheme:

Reactants: A 1,4-dicarbonyl compound and an amine or ammonia. wikipedia.orgorganic-chemistry.org

Product: A substituted pyrrole.

Adaptation for this compound: Requires a 1,4-dicarbonyl compound substituted with a cyanomethyl (-CH₂CN) group at the appropriate position.

The Hantzsch pyrrole synthesis is a versatile method that involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgquimicaorganica.org The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. wikipedia.org Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted pyrrole. quimicaorganica.org

For the targeted synthesis of a 3-acetonitrile pyrrole derivative, one of the carbonyl-containing starting materials must possess the cyanomethyl moiety. For instance, using ethyl 4-cyano-3-oxobutanoate as the β-ketoester component would position the cyanomethyl group to become the C-3 substituent in the final pyrrole product. This method is particularly valuable for producing a variety of functionalized pyrrole derivatives. scribd.com Solid-phase adaptations of the Hantzsch synthesis have also been developed, allowing for the generation of pyrrole-3-carboxamide libraries. nih.gov

General Reaction Scheme:

Reactants: β-ketoester, α-haloketone, and ammonia or a primary amine. wikipedia.org

Product: A substituted pyrrole. wikipedia.org

Modification for this compound: Requires a β-ketoester (e.g., ethyl 4-cyano-3-oxobutanoate) or an α-haloketone (e.g., 1-chloro-3-cyanopropan-2-one) containing the cyanomethyl group.

Barton-Zard Pyrrole Synthesis

First reported in 1985, the Barton-Zard reaction provides a route to pyrrole derivatives through the condensation of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgsynarchive.com The mechanism involves a base-catalyzed Michael-type addition of the isocyanide to the nitroalkene, followed by a 5-endo-dig cyclization. wikipedia.org The final steps are the elimination of the nitro group and tautomerization to form the aromatic pyrrole ring. wikipedia.orgallaboutchemistry.net

To obtain a pyrrole with a 3-acetonitrile group, the ideal starting material would be isocyanoacetonitrile. However, a more common approach involves using an isocyanoacetate ester, such as ethyl isocyanoacetate. This would yield a pyrrole-3-carboxylate ester, which can then be converted to the desired acetonitrile through a series of standard functional group transformations (e.g., reduction to the alcohol, conversion to a halide, and nucleophilic substitution with a cyanide salt).

Van Leusen Pyrrole Synthesis

The Van Leusen reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon for constructing various heterocycles, including pyrroles. nih.govorganic-chemistry.org The synthesis involves a [3+2] cycloaddition reaction between TosMIC and a Michael acceptor (an electron-deficient alkene) under basic conditions. nih.gov The reaction proceeds via nucleophilic attack of the deprotonated TosMIC on the alkene, followed by intramolecular cyclization and elimination of the tosyl group to yield the pyrrole. nih.gov

This method is particularly well-suited for synthesizing pyrroles with a cyano group. By using an α,β-unsaturated nitrile, such as cinnamonitrile, as the Michael acceptor, a 3-cyanopyrrole derivative can be synthesized directly. nih.gov This approach offers a direct pathway to the desired functionality without requiring subsequent modifications. mdpi.com

| Reaction | Key Reactants | Required Modification for 3-Acetonitrile Group |

| Barton-Zard | Nitroalkene, α-Isocyanide | Use of ethyl isocyanoacetate followed by multi-step functional group conversion, or use of isocyanoacetonitrile. |

| Van Leusen | α,β-Unsaturated Compound (Michael Acceptor), TosMIC | Use of an α,β-unsaturated nitrile (e.g., cinnamonitrile) as the Michael acceptor. nih.govmdpi.com |

The Piloty-Robinson synthesis is a method for preparing substituted pyrroles from the reaction of an azine with an acid catalyst at elevated temperatures. researchgate.net The azine is typically pre-formed from the condensation of two equivalents of an aldehyde or ketone with one equivalent of hydrazine. youtube.com The mechanism involves a -sigmatropic rearrangement of the protonated azine, followed by cyclization and elimination of ammonia to form the pyrrole ring. nih.gov

To generate a 3,4-disubstituted pyrrole like a derivative of this compound, the choice of the starting carbonyl compound is critical. For instance, using 3-cyanobutanal would lead to the formation of 3,4-bis(cyanomethyl)pyrrole. The use of microwave irradiation has been shown to significantly reduce reaction times for this synthesis, making it a more efficient process. nih.govnih.gov

General Reaction Scheme:

Reactants: An azine (derived from an aldehyde/ketone and hydrazine). researchgate.net

Conditions: Acid catalysis and heat. researchgate.net

Adaptation for 3-Acetonitrile Group: Requires an aldehyde or ketone with an adjacent cyanomethyl group, such as 3-cyanobutanal.

Modern Approaches for the Construction of this compound Scaffolds

Modern organic synthesis emphasizes efficiency, atom economy, and procedural simplicity. One-pot multicomponent reactions have emerged as powerful tools that align with these principles, allowing for the construction of complex molecules from simple precursors in a single step.

One-pot, three-component reactions have been developed as a highly efficient and concise method for synthesizing N-substituted 2,3,5-functionalized 3-cyanopyrroles. ntu.edu.sg A notable example involves the acetic acid-catalyzed reaction between α-hydroxyketones, oxoacetonitriles, and primary amines in ethanol. ntu.edu.sgnih.gov This approach is distinguished by its mild reaction conditions, high atom economy (with water as the only byproduct), and applicability to large-scale synthesis. ntu.edu.sg

The reaction allows for significant molecular diversity by simply varying the three starting components. This strategy has been successfully applied to the synthesis of various pyrrole-based drug candidates, demonstrating its utility in medicinal chemistry for generating libraries of analogues for structure-activity relationship studies. ntu.edu.sg

Example of a Three-Component Synthesis of a 3-Cyanopyrrole Derivative:

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | Product Yield |

| D-(+)-fructose | Benzoylacetonitrile | Benzylamine | 77% nih.gov |

| D-(+)-fructose | Benzoylacetonitrile | Cyclohexylamine | 72% nih.gov |

| D-(+)-fructose | 3-Oxobutanenitrile | 2-Phenylethylamine | 71% nih.gov |

| 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | 53% ntu.edu.sg |

Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful and efficient methods for the construction of polysubstituted pyrroles. These reactions often proceed under mild conditions with high regioselectivity and functional group tolerance, making them valuable tools in modern organic synthesis.

Copper Hydride (CuH) Catalysis

A notable advancement in pyrrole synthesis is the use of copper(I) hydride (CuH) catalysis. This methodology facilitates the coupling of 1,3-enynes with nitriles to produce a diverse range of N-H pyrroles. The reaction is significant for its ability to incorporate a nitrile group, a direct precursor to the acetonitrile moiety, into the pyrrole structure.

The proposed mechanism begins with the hydrocupration of an enyne with a bisphosphine-ligated CuH species. This is followed by a rapid 1,3-isomerization to form a more stable allenylcopper intermediate. This intermediate then undergoes a nucleophilic addition to the nitrile, leading to an imine intermediate. Subsequent ring closure, a 1,5-hydride shift, and reaction with a hydrosilane regenerate the CuH catalyst and yield the silylated pyrrole product, which upon workup provides the free N-H pyrrole. This process is highly efficient and accommodates a wide array of aromatic and aliphatic substituents on both the enyne and nitrile starting materials.

Key features of this method include:

Mild Reaction Conditions : The reactions are typically carried out at moderate temperatures.

Broad Substrate Scope : A variety of functional groups are tolerated on both coupling partners.

High Regioselectivity : The substitution pattern of the resulting pyrrole is well-controlled.

This CuH-catalyzed enyne–nitrile coupling provides a direct and flexible route to pyrroles bearing a cyano group, which can be readily converted to the 3-acetonitrile substituent.

Zirconium Catalysis

Zirconium-based catalysts have emerged as effective and often environmentally benign options for the synthesis of pyrroles and other heterocycles. These catalysts are noted for their low toxicity, affordability, and stability, particularly in aqueous media.

One application involves the use of zirconium tetrachloride (ZrCl₄) in a modified Paal-Knorr synthesis under ultrasound irradiation and solvent-free conditions. This method allows for the condensation of 1,4-dicarbonyl compounds with various primary amines to afford substituted pyrroles in good to excellent yields and with short reaction times. While this method does not directly involve an acetonitrile precursor, it provides a robust platform for creating substituted pyrrole rings, onto which an acetonitrile group could be introduced through subsequent functionalization.

Another approach utilizes zirconium nitrate (Zr(NO₃)₄) as a water-tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles. This method is particularly effective for the condensation of 4-hydroxyproline with isatin derivatives in aqueous media, highlighting the catalyst's utility in green chemistry. The versatility of zirconium catalysts is further demonstrated in Friedel-Crafts alkylations of pyrroles with α-ketoesters. These examples underscore the potential of zirconium catalysis in preparing a wide range of pyrrole analogues.

Electrochemical Synthesis Routes

Electrosynthesis offers a green and powerful alternative to traditional chemical methods, often avoiding the need for harsh reagents and oxidants. By using electricity to drive reactions, these methods can provide unique reactivity and selectivity for the synthesis of complex molecules like pyrroles.

Cathodic Reduction Methodologies

Electrochemical reduction at the cathode can be employed to generate reactive intermediates for cyclization or to reduce existing heterocyclic systems. While the direct cathodic construction of the pyrrole ring from acyclic precursors is less common, electrochemical reduction is used in related transformations. For instance, an electrochemical ring-contraction of Hantzsch esters and their pyridine derivatives has been developed to produce polysubstituted pyrroles. This process involves an unusual 4-electron continuous reduction, leading to an anionic dearomatization/ring-contraction/rearomatization pathway.

Another application of cathodic reduction is the hydrogenation of the pyrrole ring itself. The electrolytic reduction of pyrrole can yield pyrroline (2,5-dihydropyrrole) or pyrrolidine (tetrahydropyrrole), demonstrating the utility of electrochemistry in modifying the pyrrole core once it is formed mst.edu. Indirect cathodic reduction has also been used to generate aryl radicals from aryl halides, which can then react with pyrroles to form arylated products mdpi.com.

Electro-Oxidative Annulation Strategies

Electro-oxidative methods have proven highly effective for the synthesis of polysubstituted pyrroles. These strategies typically involve the anodic oxidation of readily available starting materials to generate radical cations or other reactive intermediates that undergo cyclization.

A general protocol involves the electro-oxidative annulation of primary amines with aldehydes or ketones. In an undivided cell and without external oxidants, this transformation allows for the smooth synthesis of β-substituted pyrroles from arylacetaldehydes and primary amines. Similarly, the reaction of 1,3-dicarbonyl compounds with primary amines under electro-oxidative conditions provides an efficient route to polysubstituted pyrroles mst.edunih.gov. The mechanism is believed to involve the in-situ formation of an enamine, which is then oxidized to trigger the cyclization and aromatization steps nih.gov.

These electrochemical methods are notable for their operational simplicity, mild conditions, and avoidance of chemical oxidants, aligning with the principles of green chemistry mdpi.comresearchgate.net. The versatility of the starting materials allows for the synthesis of a wide range of pyrrole analogues.

Cyclization Reactions Involving Acetonitrile Precursors

Several synthetic strategies for pyrroles are designed around the use of precursors that already contain the acetonitrile functional group or a nitrile that can be readily converted to it. These methods directly construct the pyrrole ring with the desired side chain in place.

One powerful approach is the multicomponent reaction between α-hydroxyketones, oxoacetonitriles (like 3-oxobutanenitrile), and anilines. This one-pot, acid-catalyzed reaction provides a concise route to highly substituted pyrroles, including precursors for various drug candidates. The methodology allows for significant structural diversity by simply varying the three starting components.

Another effective method involves the cyclocondensation of enones with aminoacetonitrile. This reaction initially furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can then be converted into different classes of pyrroles. For example, microwave-induced dehydrocyanation yields 2,4-disubstituted pyrroles, while oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) leads to 3,5-disubstituted pyrrole-2-carbonitriles organic-chemistry.org. This two-step sequence provides controlled access to different substitution patterns on the pyrrole ring.

These methods highlight the strategic advantage of incorporating the nitrile functionality into the starting materials, enabling a direct and efficient synthesis of pyrrole-acetonitrile derivatives.

Data Tables

Table 1: Zirconium-Catalyzed Synthesis of Substituted Pyrroles

| Catalyst | Reaction Type | Substrates | Conditions | Product Type | Reference |

| ZrCl₄ | Modified Paal-Knorr | Acetonylacetone, Amines | Ultrasound, Solvent-free | 2,5-Dimethyl-substituted pyrroles | researchgate.net |

| Zr(NO₃)₄ | Condensation | 4-Hydroxyproline, Isatin derivatives | Aqueous media | N-substituted pyrroles | rsc.org |

| Nano Sulfated Zirconia | Paal-Knorr Condensation | 2,5-Hexanedione, Amines | Ethanol, Moderate temperature | N-substituted pyrroles |

Table 2: Electrochemical Synthesis of Polysubstituted Pyrroles

| Method | Starting Materials | Key Features | Product Type | Reference |

| Electro-oxidative Annulation | Primary Amines, Aldehydes/Ketones | Undivided cell, External oxidant-free | Polysubstituted pyrroles | mdpi.comresearchgate.net |

| Electro-oxidative Annulation | 1,3-Dicarbonyl Compounds, Primary Amines | No transition-metal salts, Mild conditions | Polysubstituted pyrroles | mst.edunih.gov |

| Cathodic Ring-Contraction | Hantzsch Esters / Pyridine Derivatives | 4-electron reduction, Anionic dearomatization | Polysubstituted pyrroles |

[3+2] Cycloaddition Approaches

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings like pyrrole. A prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a C-N=C synthon. This reaction involves the cycloaddition of TosMIC with electron-deficient alkenes. The reaction mechanism is initiated by the deprotonation of TosMIC by a base, followed by a Michael addition to an activated alkene. An intramolecular cyclization then occurs, followed by the elimination of the tosyl group to yield the pyrrole ring. nih.govnih.gov

The versatility of the Van Leusen reaction allows for the synthesis of a wide array of substituted pyrroles. For instance, the reaction of α,β-unsaturated esters with TosMIC in the presence of a base like sodium t-amylate in toluene provides ethyl 4-substituted-1H-pyrrole-3-carboxylates. nih.gov This method is advantageous as the solvent can be used for both the reaction and crystallization, making it a more practical and greener approach. nih.gov

The scope of electron-deficient compounds that can participate in [3+2] cycloaddition with TosMIC is broad and includes chalcones, cinnamates, and divinyl ketones. nih.gov The reaction with unsymmetrically substituted divinyl ketones has been shown to occur selectively on the less polar double bond. nih.gov Furthermore, multicomponent variations of the Van Leusen reaction have been developed, allowing for the synthesis of highly functionalized pyrroles in a single step. nih.gov

Diels-Alder Cycloadditions in Pyrrole Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org However, the aromatic character of the pyrrole ring generally makes it a poor diene in such reactions. wikipedia.orgresearchgate.net Despite this, several strategies have been developed to facilitate Diels-Alder reactions involving pyrroles.

One successful approach is the intramolecular Diels-Alder (IMDA) reaction. By tethering the dienophile to the pyrrole ring, the entropic barrier of the reaction is overcome, facilitating cyclization. An example is the facile intramolecular cycloaddition of a 1-pyrrolyl fumarate, which proceeds to give the corresponding cycloadduct. ucla.edursc.org The equilibrium of this reaction can be influenced by temperature. ucla.edu

For intermolecular Diels-Alder reactions, the reactivity of the pyrrole ring can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom. wikipedia.org Furthermore, highly reactive dienophiles such as maleimides and benzynes have been successfully employed in cycloaddition reactions with N-substituted pyrroles. nih.govumn.edunih.gov For instance, N-arylpyrroles can undergo Diels-Alder reactions with benzynes generated from diaryliodonium salts to produce bridged-ring amines in moderate to excellent yields. nih.gov

| Pyrrole Derivative | Dienophile | Reaction Type | Key Features |

|---|---|---|---|

| 1-Pyrrolyl fumarate | Internal alkene | Intramolecular | Facile cyclization due to tethered dienophile. ucla.edursc.org |

| N-Arylpyrroles | Benzyne | Intermolecular | Generation of benzyne from diaryliodonium salts. nih.gov |

| 2-Vinylpyrroles | Maleimides | Intermolecular | Formation of octahydropyrrolo[3,4-e]indoles. nih.gov |

Ring Transformation Reactions from Heterocyclic Precursors

The synthesis of pyrroles can also be achieved through the transformation of other heterocyclic rings. A notable industrial method is the conversion of furan to pyrrole by treatment with ammonia over solid acid catalysts like silica (SiO₂) and alumina (Al₂O₃). wikipedia.org More recently, a photocatalytic strategy has been developed for the direct conversion of furans into pyrroles in a single intermolecular reaction at room temperature. researchgate.netsciengine.comsynthesisspotlight.com This method is highly compatible with a variety of furan derivatives and nitrogen nucleophiles. researchgate.netsciengine.com

Ring expansion reactions of smaller heterocycles also provide a pathway to pyrrole derivatives. For example, chiral vinyl aziridines can undergo stereospecific ring expansion to yield 3-pyrrolines, which are precursors to pyrroles. nih.gov This transformation can be catalyzed by copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), allowing for controlled access to chiral 2,5-cis or 2,5-trans-3-pyrroline products. nih.gov The reaction is sensitive to the nature of the protecting group on the aziridine nitrogen. nih.gov Additionally, rhodium-catalyzed annulation of 2H-azirines with enaminones has been reported as a method for the synthesis of 4-acyl- and 4-formyl pyrroles. acs.org The regioselectivity of aziridine ring-opening can be controlled by the substituents on the ring, leading to the synthesis of various azaheterocycles. frontiersin.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as high efficiency, atom economy, and enhanced safety. syrris.com This methodology has been successfully applied to the synthesis of polysubstituted pyrroles.

One-step continuous flow processes have been developed for the synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com In this Hantzsch-type reaction, the hydrobromic acid generated as a byproduct is utilized in situ to hydrolyze the tert-butyl ester, yielding the corresponding carboxylic acid in a single microreactor. syrris.com This approach avoids the isolation of intermediates, which is often required in traditional batch syntheses. syrris.com The scale-up potential of this method has been demonstrated, with the production of significant quantities of pyrrole derivatives in a short period. acs.org

Furthermore, a fully telescoped continuous flow process has been developed for the synthesis of polysubstituted pyrroles starting from benzyl-aryl-ketones. This multi-step synthesis, which involves the formation of a chloroenal intermediate followed by ring-closure with an amino acid ester, has been optimized to be performed in a single solvent, a significant improvement over the multi-solvent batch process. secure-platform.comrichmond.edurichmond.edu

Reaction Conditions and Optimization Strategies

Solvent Effects on Yield and Selectivity

The choice of solvent can have a profound impact on the yield and selectivity of pyrrole synthesis. In the Suzuki coupling of dihalopyrrole esters, a reversal of regioselectivity has been observed by changing the reaction solvent from dimethylformamide (DMF) to a mixture of benzene and methanol. This change is attributed to differences in the solvation of the pyrrole ester. rti.org

In the context of the Paal-Knorr synthesis, water has been utilized as a green solvent in the presence of a Lewis acid catalyst like iron(III) chloride, leading to high yields of N-substituted pyrroles. beilstein-journals.org Deep eutectic solvents, which are combinations of urea or glycerol with choline chloride, have also been employed as effective and recyclable solvents/catalysts for Paal-Knorr reactions, often eliminating the need for an additional acid catalyst. uctm.edu For the Clauson-Kaas synthesis of N-substituted pyrroles, 1,4-dioxane was found to be the optimal solvent when using scandium triflate as a catalyst. beilstein-journals.orgnih.gov

Ionic liquids have also been shown to be promising solvents for achieving high yields in certain pyrrole syntheses. organic-chemistry.org In [3+2] cycloaddition reactions using TosMIC, solvation effects in polar solvents can influence the reaction rate and yield by stabilizing the electron-deficient compound. nih.gov

Catalyst Selection and Loading

The selection of an appropriate catalyst and the optimization of its loading are crucial for the efficient synthesis of pyrroles. The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is a prime example where catalyst choice is critical. wikipedia.org A wide range of catalysts have been employed for this transformation, including Brønsted acids, Lewis acids, and heterogeneous solid acids.

Lewis acid catalysts such as iron(III) chloride (FeCl₃), scandium triflate (Sc(OTf)₃), and magnesium iodide (MgI₂) have proven to be effective for the synthesis of N-substituted pyrroles. beilstein-journals.orgnih.gov For example, the Clauson-Kaas synthesis can be efficiently catalyzed by as little as 3 mol% of Sc(OTf)₃. beilstein-journals.orgnih.gov Heterogeneous catalysts, such as aluminas, offer advantages in terms of reusability and ease of separation. mdpi.com The catalytic activity of alumina is attributed to the presence of both Brønsted and Lewis acid sites on its surface. mdpi.com The catalyst loading can be as low as 2 mol% for some systems. beilstein-journals.org

| Catalyst | Catalyst Type | Typical Loading | Reaction | Key Advantages |

|---|---|---|---|---|

| FeCl₃·7H₂O | Lewis Acid | 2 mol % | Clauson-Kaas | Economical, effective in water. beilstein-journals.org |

| Sc(OTf)₃ | Lewis Acid | 3 mol % | Clauson-Kaas | High efficiency at low loading. beilstein-journals.orgnih.gov |

| MgI₂ etherate | Lewis Acid | 10 mol % | Clauson-Kaas | Mild and highly chemoselective. nih.gov |

| Aluminas (e.g., CATAPAL 200) | Heterogeneous Solid Acid | Low loading | Paal-Knorr | Reusable, solvent-free conditions. mdpi.com |

| Citric Acid | Brønsted Acid (Biosourced) | 1-10 mol % | Paal-Knorr (Mechanochemical) | Solventless, short reaction times. researchgate.net |

The optimization of catalyst loading is essential to balance reaction efficiency with cost and potential product contamination. In a mechanochemical Paal-Knorr synthesis using citric acid as a catalyst, the yield was found to vary with the catalyst amount, with optimal results obtained at a specific loading. researchgate.net Similarly, in the Clauson-Kaas synthesis, a systematic investigation of various Lewis acid catalysts and their loadings led to the identification of the most effective catalytic system. beilstein-journals.orgnih.gov

Temperature and Pressure Control

The thermal conditions of a reaction are a critical parameter in the synthesis of this compound and its analogues, directly influencing reaction rates, product yields, and the formation of impurities. While specific pressure control is less frequently detailed, temperature management is paramount across various synthetic routes.

Many modern, multicomponent syntheses for related structures like N-substituted 3-cyanopyrroles are optimized to proceed under mild thermal conditions. For instance, a one-pot reaction involving α-hydroxyketones, oxoacetonitriles, and primary amines is effectively carried out at 70°C in ethanol, catalyzed by acetic acid nih.govnih.gov. Operating at moderate temperatures like this often provides a balance between achieving a reasonable reaction rate and minimizing the degradation of starting materials or products.

In contrast, continuous flow synthesis methodologies, which are amenable to scalability, may employ significantly higher temperatures to accelerate reaction times. For example, a continuous flow Hantzsch synthesis for pyrrole-3-carboxylic acids, a related class of compounds, was explored at temperatures as high as 200°C with a reaction time of only 8 minutes researchgate.net. The high heat transfer efficiency of microreactors allows for precise temperature control, even at such elevated temperatures, preventing the decomposition that might occur in a conventional batch reactor. Similarly, a Clauson-Kaas reaction in a flow system was optimized at 160-180°C to achieve excellent yields acs.org.

Careful temperature control is also crucial to prevent undesirable outcomes. In the synthesis of 3,4-diethylpyrrole, it is noted that allowing the reaction temperature to drop below 20°C slows the reaction considerably, leading to a buildup of unreacted reagents. A subsequent, uncontrolled temperature increase can then occur, sometimes reaching up to 65°C, which results in a significantly lower yield orgsyn.org. This highlights the importance of maintaining a stable temperature profile to ensure both safety and efficiency, a key consideration for industrial-scale production where exothermic reactions can be a major challenge researchgate.net.

| Synthesis Type | Compound Class | Typical Temperature | Key Observations |

| Multicomponent Reaction | N-substituted 3-cyanopyrroles | 70°C | Mild conditions, high atom efficiency nih.govnih.gov. |

| Continuous Flow (Hantzsch) | Pyrrole-3-carboxylic acids | 200°C | Rapid reaction times (8 min) enabled by microreactor technology researchgate.net. |

| Continuous Flow (Clauson-Kaas) | N-phenylpyrrole | 160-180°C | High yields (87-95%) achieved at elevated temperatures acs.org. |

| Barton-Zard (analogue) | 3,4-diethylpyrrole | < 40°C (addition), > 20°C (reaction) | Below 20°C, reaction slows; subsequent rapid temperature increase lowers yield significantly orgsyn.org. |

Substrate Scope and Functional Group Tolerance

The utility of a synthetic method is often defined by its substrate scope and tolerance for various functional groups. Modern synthetic routes to pyrroles containing a cyano or acetonitrile moiety are frequently designed to be versatile and accommodate a wide range of molecular building blocks.

Several methodologies report broad substrate compatibility. For instance, a one-pot, three-component synthesis of 3-cyanopyrroles demonstrates a wide scope by successfully reacting various α-hydroxyketones (including sustainable ketoses) and primary amines nih.gov. This flexibility allows for the introduction of diverse substituents on the pyrrole core. Similarly, copper-catalyzed and palladium-catalyzed reactions for pyrrole synthesis are noted for their high compatibility with various functional groups researchgate.netorganic-chemistry.org. The Barton-Zard synthesis is also recognized for its flexibility concerning the types of β-substituents that can be incorporated into the pyrrole ring orgsyn.org.

Functional group tolerance is a key advantage of many contemporary methods. Syntheses have been developed that are compatible with groups such as esters, ketones, and various aryl substituents, including those bearing electron-donating or electron-withdrawing groups researchgate.net. For example, in the synthesis of 4,5-substituted 1H-pyrrole-3-carbonitriles, substrates with fluoro, chloro, methoxy, and methyl groups were well-tolerated, yielding products in high yields (85-97%) researchgate.net. This robustness is crucial for creating diverse chemical libraries for applications like drug discovery.

Below is a table summarizing the scope for representative syntheses leading to cyanopyrroles and related analogues.

| Synthetic Method | Compatible Substrates | Tolerated Functional Groups | Reference |

| Three-Component Synthesis | α-Hydroxyketones, Oxoacetonitriles, Primary Amines | Polyhydroxyalkyl chains, Aryl groups | nih.gov |

| Pd/C and HZSM-5 Catalysis | Substituted anilines, Dicarbonyl compounds | -F, -Cl, -OCH₃, -CH₃ | researchgate.net |

| Copper-Catalyzed Cyclization | Silyl enol ethers, α-diazo-β-ketoesters | Esters, Ketones | organic-chemistry.org |

| Gold-Catalyzed Cascade | α-Amino ketones, Alkynes | Wide range demonstrated | organic-chemistry.org |

Regioselectivity and Stereoselectivity in Acetonitrile-Containing Pyrrole Synthesis

Achieving high regioselectivity—the preferential formation of one constitutional isomer over others—is a significant challenge in the synthesis of highly substituted pyrroles epa.gov. The position of the acetonitrile group and other substituents on the pyrrole ring is dictated by the specific synthetic method employed, including the choice of reactants, catalysts, and reaction conditions.

Many modern synthetic protocols have been optimized to provide excellent regioselectivity. For example, N-substitution of pyrrole can be achieved with high regioselectivity using alkyl halides or sulfonyl chlorides in ionic liquids organic-chemistry.org. Gold-catalyzed cascade reactions of α-amino ketones with alkynes also offer high regioselectivity in the formation of substituted pyrroles organic-chemistry.org. In some cases, the regiochemical outcome can be controlled by simply altering the reaction conditions. A notable example is the reaction of ketoxime acetates and ynals, where switching the catalyst and solvent can direct the reaction to form either pyrroles or isoquinolines with excellent regioselectivity nih.gov.

Stereoselectivity becomes relevant when chiral centers are present in the starting materials or are formed during the reaction. While this compound itself is achiral, the synthesis of its analogues can involve stereoselective steps. The use of chiral substrates, such as ketoses (which are masked α-hydroxyketones), can introduce chirality into the final pyrrole framework nih.gov. The stereochemical information from the sugar backbone can be preserved, leading to the formation of a specific stereoisomer. However, detailed studies focusing specifically on the stereoselective synthesis of chiral this compound analogues are not extensively covered in the reviewed literature. The primary focus remains on controlling the regiochemistry of substitution on the pyrrole ring.

Key factors influencing selectivity include:

Catalyst: Transition metals like gold, copper, and palladium play a crucial role in directing the cyclization and addition steps, leading to specific isomers organic-chemistry.orgnih.gov.

Starting Materials: The inherent structure of the precursors, such as the substitution pattern on an α,β-unsaturated imine, can completely predict the regiochemical outcome of the reaction researchgate.net.

Reaction Conditions: Solvents and additives can stabilize certain intermediates or transition states, favoring one reaction pathway over another nih.gov.

Industrial Production Methodologies and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires methodologies that are not only high-yielding but also efficient, safe, and environmentally sustainable. Key considerations include the management of reaction exotherms, the use of recyclable materials, and the efficiency of downstream processing researchgate.net.

A significant development in chemical manufacturing is the adoption of continuous flow chemistry, which offers numerous advantages over traditional batch processing for pyrrole synthesis. Microreactors provide superior heat and mass transfer, allowing for better control over highly exothermic reactions and enabling the use of higher concentrations and temperatures safely researchgate.netru.nl. This technology has been successfully applied to the Paal-Knorr synthesis of a pyrrole derivative, where a process optimized in a microliter-scale reactor was scaled up to a 9.6 mL reactor, achieving a production rate of 55.8 grams per hour. This represented a scale-up factor of 1,367, demonstrating the immense potential of flow chemistry for industrial production ru.nl. The ability to perform multistep reactions in a single, uninterrupted sequence further enhances efficiency and reduces waste syrris.com.

Another key aspect of scalable synthesis is the use of robust and recyclable catalysts. An eco-friendly protocol for synthesizing 4,5-substituted 1H-pyrrole-3-carbonitriles was developed using commercially available heterogeneous catalysts, Pd/C and HZSM-5. These catalysts can be easily separated from the reaction mixture and reused, simplifying the work-up procedure and reducing waste, which are critical considerations for large-scale manufacturing researchgate.net.

The practicality of a synthetic route for industrial application is also demonstrated by its successful use on a larger laboratory scale. A one-pot, three-component synthesis for 3-cyanopyrroles was proven to be effective on a gram scale, indicating its potential for further scale-up nih.gov. These scalable approaches, combining principles of green chemistry with advanced manufacturing technologies like continuous flow, are pivotal for the efficient and economical industrial production of complex heterocyclic compounds.

Chemical Reactivity and Transformation of 1h Pyrrole 3 Acetonitrile

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene. wikipedia.org This heightened reactivity stems from the participation of the nitrogen atom's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons. uomustansiriyah.edu.iq However, this reactivity is sensitive to reaction conditions, as the ring is prone to polymerization under strongly acidic conditions. wikipedia.org

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of pyrrole. wikipedia.orgresearchgate.net In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by three resonance structures, making it more stable than the intermediate formed from C3 (β) attack, which has only two resonance structures. echemi.comonlineorganicchemistrytutor.comslideshare.net

The 3-acetonitrile substituent directs incoming electrophiles to the remaining open positions on the ring (C2, C4, and C5). The precise location of the substitution is a complex interplay of electronic and steric effects and often depends on the specific electrophile and reaction conditions.

For pyrroles with an electron-withdrawing group at the 3-position, electrophilic attack generally favors the C5 position, which is electronically activated and sterically accessible. Research on analogous 3-substituted pyrroles provides insight into the expected regioselectivity:

Friedel-Crafts Reactions: Acylation of 3-alkyl-1-(phenylsulfonyl)pyrroles results in a mixture of products, with 5-substitution being predominant. cdnsciencepub.com Similarly, Friedel-Crafts isopropylation of methyl 3-pyrrolecarboxylate and 3-acetylpyrrole (B85711) yields almost exclusively the 5-substituted product. researchgate.net

Halogenation: Bromination of 3-acetylpyrrole also leads to the 5-bromo derivative, indicating a strong preference for substitution at this position. researchgate.net

Nitration: Nitration of 1-(phenylsulfonyl)pyrrole (B93442) with fuming nitric acid gives a high proportion of the 3-nitro product, but subsequent substitution patterns on 3-substituted pyrroles can be complex. cdnsciencepub.com

Based on these related systems, electrophilic substitution on 1H-Pyrrole-3-acetonitrile is predicted to occur preferentially at the C5 position, with the C2 position being a potential minor product, especially with smaller electrophiles. The C4 position is generally the least favored site for attack.

| Reaction Type | Typical Reagent | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Halogenation | NBS, SO₂Cl₂ | 5-Halo-1H-pyrrole-3-acetonitrile | 2-Halo-1H-pyrrole-3-acetonitrile |

| Nitration | HNO₃/Ac₂O | 5-Nitro-1H-pyrrole-3-acetonitrile | 2-Nitro-1H-pyrrole-3-acetonitrile |

| Acylation | Ac₂O / Lewis Acid | 5-Acetyl-1H-pyrrole-3-acetonitrile | 2-Acetyl-1H-pyrrole-3-acetonitrile |

The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions are uncommon unless the ring is activated by multiple, very strong electron-withdrawing groups.

However, the NH proton of the pyrrole ring is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base (e.g., NaH, BuLi) to form the pyrrolide anion. wikipedia.org This anion is nucleophilic and can react with various electrophiles. While N-alkylation or N-acylation is the most common outcome of this reaction, C-alkylation at the C2 position is also possible, particularly when using specific solvents like ionic liquids. wikipedia.orgresearchgate.net

Pyrroles are sensitive to oxidizing agents. wikipedia.org The oxidation of pyrrole can lead to a variety of products, including unstable intermediates that readily polymerize to form intractable materials often referred to as "pyrrole black". researchgate.net Controlled oxidation, however, can yield synthetically useful products such as pyrrolinones (e.g., 3-pyrrolin-2-one or pyrrolidin-2-one derivatives). researchgate.netutas.edu.au

The specific outcome of the oxidation of this compound would depend significantly on the oxidant used and the reaction conditions. researchgate.net For 3-substituted pyrroles, the regioselectivity of oxidation can be variable, potentially leading to mixtures of products. researchgate.net Common oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to dearomatization of the ring. researchgate.net

Electrophilic Aromatic Substitution Reactions

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional handle that undergoes a range of characteristic transformations, primarily hydrolysis and reduction. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate (1H-pyrrole-3-acetamide).

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid (e.g., H₂SO₄, HCl), which directly yields 1H-pyrrole-3-acetic acid. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis involves heating with an aqueous base (e.g., NaOH). This initially forms the carboxylate salt (sodium 2-(1H-pyrrol-3-yl)acetate), which upon subsequent acidification yields the final carboxylic acid. chemistrysteps.comlibretexts.org The synthesis of pyrrole-3-carboxylic acids from corresponding esters via hydrolysis is a well-established procedure. oatext.comnih.govsyrris.jp

Reduction: The nitrile group can be reduced to a primary amine, 2-(1H-pyrrol-3-yl)ethan-1-amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF or diethyl ether. libretexts.orgacs.org Catalytic hydrogenation can also be employed. The reduction of substituted pyrrole carbonitriles to their corresponding amines has been documented. researchgate.net

| Transformation | Reagents & Conditions | Intermediate | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl, H₂SO₄), heat | 1H-Pyrrole-3-acetamide | 1H-Pyrrole-3-acetic acid |

| Base Hydrolysis | 1. OH⁻ (e.g., aq. NaOH), heat 2. H₃O⁺ workup | 1H-Pyrrole-3-acetamide | 1H-Pyrrole-3-acetic acid |

| Reduction | 1. LiAlH₄ in ether/THF 2. H₂O workup | Imine anion | 2-(1H-Pyrrol-3-yl)ethan-1-amine |

Nucleophilic Addition Reactions to the Nitrile Group

The nitrile group (C≡N) is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic and thus a target for nucleophiles. A classic example of this reactivity is the addition of organometallic reagents, such as Grignard reagents. This reaction typically proceeds via nucleophilic attack of the carbanionic part of the Grignard reagent on the nitrile carbon. The resulting imine salt is then hydrolyzed in a subsequent aqueous workup step to yield a ketone. masterorganicchemistry.comlibretexts.org This two-step process transforms the nitrile into a carbonyl group and forms a new carbon-carbon bond. masterorganicchemistry.com

While this is a general reaction for nitriles, specific studies on the addition of Grignard reagents to this compound are not extensively detailed in the surveyed literature. However, the general mechanism suggests that treatment of this compound with a Grignard reagent (R-MgX), followed by hydrolysis, would be expected to produce 1-(1H-pyrrol-3-yl)alkan-2-ones. The reaction selectivity can sometimes be a challenge, as Grignard reagents may react with the acidic N-H proton of the pyrrole ring. Protecting the pyrrole nitrogen can be a strategy to circumvent this side reaction. In some cases, the addition of Grignard reagents to aldehydes and ketones can be achieved selectively in the presence of a nitrile function, indicating that the reaction conditions can be tuned to favor attack at the more electrophilic carbonyl carbon over the nitrile carbon. researchgate.net

Table 1: General Reaction of Nitriles with Grignard Reagents

| Reactant | Reagent | Product (after hydrolysis) | Reference |

|---|---|---|---|

| R-C≡N | R'-MgX, then H₃O⁺ | R-C(=O)-R' | masterorganicchemistry.com |

Reduction Reactions of the Nitrile Group to Amines

The nitrile group of this compound can be reduced to a primary amine, yielding 2-(1H-pyrrol-3-yl)ethanamine. This transformation is a valuable synthetic route to introduce a flexible aminoethyl side chain at the 3-position of the pyrrole ring. Common methods for nitrile reduction include catalytic hydrogenation and reduction with metal hydrides. ntnu.no

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Typical catalysts include Raney nickel, palladium, or platinum. This method is widely used in industrial processes due to its efficiency. Another powerful method is the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether, followed by an aqueous workup. This reagent provides a source of hydride ions (H⁻) that attack the electrophilic carbon of the nitrile group twice to achieve full reduction to the amine.

A patent for the synthesis of related pyrrole compounds describes the reduction of a 3-cyanopyrrole derivative, highlighting that the conversion to the corresponding amine can be achieved via catalytic hydrogenation. google.com

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent System | General Product | Reference |

|---|---|---|

| H₂ / Raney Ni, Pd, or Pt | R-CH₂NH₂ | google.com |

Hydrolysis and Other Transformations of the Nitrile Group

The nitrile group can undergo hydrolysis to form either a carboxylic acid or an amide intermediate. This reaction is typically carried out by heating the nitrile with an aqueous acid or base. Acid-catalyzed hydrolysis of this compound would be expected to yield 1H-pyrrole-3-acetic acid and an ammonium (B1175870) salt. Conversely, alkaline hydrolysis would produce a salt of the carboxylic acid (e.g., sodium 1H-pyrrole-3-acetate) and ammonia (B1221849) gas. The free carboxylic acid can then be obtained by acidification of the reaction mixture.

Research on related substituted pyrrole-3-carbonitriles has shown that partial hydrolysis of the nitrile group to an amide is possible. For instance, stirring 2-amino-1-(substituted-aryl)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitriles with concentrated sulfuric acid at room temperature afforded the corresponding 2-aminopyrrole-3-carboxamides. scirp.org Furthermore, the nitrile group can be converted into an aldehyde. A patented process describes the transformation of a 3-cyanopyrrole compound into a 3-formylpyrrole compound, which is a key step in the synthesis of certain pharmaceutical intermediates. googleapis.com

Table 3: Hydrolysis Products of Pyrrole Nitriles

| Starting Material | Conditions | Product | Reference |

|---|---|---|---|

| 2-Amino-1-(substituted-aryl)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | conc. H₂SO₄, room temp. | 2-Amino-1-(substituted-aryl)-4-(4-chlorophenyl)-1H-pyrrole-3-carboxamide | scirp.org |

| This compound (Hypothetical) | H₃O⁺, heat | 1H-Pyrrole-3-acetic acid | N/A |

Intermolecular and Intramolecular Reaction Pathways

Cycloaddition Reactions Involving this compound

The pyrrole ring, despite its aromaticity, can participate in cycloaddition reactions, acting as either a diene or a dipolarophile, particularly when substituted. N-substituted pyrroles can undergo [4+2] Diels-Alder reactions, and vinylpyrroles can also function as dienes. wikipedia.org

Synthesis of Derivatized 1H-Pyrrole-3-acetonitriles

The synthesis of derivatized 1H-Pyrrole-3-acetonitriles can be achieved through various strategies, either by constructing the pyrrole ring with the acetonitrile (B52724) moiety already in place or by modifying a pre-existing pyrrole scaffold.

Multicomponent reactions are a powerful tool for building substituted pyrroles. A one-pot, four-component reaction of dimedone, various anilines, and arylglyoxals with malononitrile (B47326) can produce fused heterocyclic pyrroles containing an acetonitrile or cyanoacetamide moiety at the 3-position under mild, catalyst-free conditions. researchgate.net Another approach involves a Pd(II)-catalyzed C-C coupling between substituted aliphatic nitriles and arylboronic acids, followed by an in situ cyclodehydration to yield 3-substituted 2-aryl-1H-pyrroles. organic-chemistry.org

Derivatization can also occur on a pre-formed pyrrole ring. For example, a series of 2-thio-substituted 5-aryl-1H-pyrrole-3-carbonitriles were synthesized via the cycloaddition reaction of phenacyl malononitriles with various sulfur nucleophiles like 2-mercaptoacetic acid, 2-mercaptoethanol, and 2-aminoethanethiol under phase transfer catalysis conditions. nih.govacs.org This method allows for the introduction of diverse functional groups at the 2-position of the pyrrole ring while retaining the 3-carbonitrile group. Further transformations are also possible; for instance, partial hydrolysis of 2-amino-pyrrole-3-carbonitriles can yield the corresponding 3-carboxamides, which can then be used in further cyclization reactions to build fused ring systems like pyrrolo[2,3-d]pyrimidines. scirp.org

Table 4: Selected Syntheses of Derivatized Pyrrole-3-acetonitriles/carbonitriles

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Dimedone, aniline, arylglyoxal, malononitrile | Catalyst-free, ethanol, reflux | Fused this compound derivative | researchgate.net |

| 2-(2-Oxo-2-arylethyl)malononitriles, 2-mercaptoethanol | K₂CO₃, TBAB, dioxane | 2-[(2-Hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitrile | nih.gov |

| 2-(2-Oxo-2-arylethyl)malononitriles, 2-aminoethanethiol hydrochloride | K₂CO₃, TBAB, dioxane | 2-[(2-Aminoethyl)thio]-5-aryl-1H-pyrrole-3-carbonitrile | acs.org |

| Substituted aliphatic nitriles, arylboronic acids | Pd(II) catalyst, aqueous acetic acid | 3-Substituted 2-aryl-1H-pyrrole | organic-chemistry.org |

Functionalization at the Pyrrole Nitrogen (N-substitution)

The nitrogen atom of the pyrrole ring in this compound can be functionalized through various N-substitution reactions. The NH proton of pyrrole is moderately acidic, with a pKa of 17.5, allowing it to be deprotonated by strong bases like butyllithium (B86547) or sodium hydride to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then react with electrophiles. For example, treatment with an alkyl halide such as iodomethane (B122720) results in the formation of N-alkylated pyrroles. wikipedia.org

The choice of the base and solvent system can influence the outcome of the reaction, determining whether substitution occurs at the nitrogen or at a carbon atom of the ring. More ionic nitrogen-metal bonds, such as those formed with lithium, sodium, and potassium, in solvating solvents tend to favor N-alkylation. wikipedia.org A variety of reagents can be used for N-substitution, including alkyl halides, sulfonyl chlorides, and benzoyl chloride. organic-chemistry.orgclockss.org For instance, N-substituted pyrroles can be synthesized by reacting the pyrrolyl anion with appropriate alkylating agents in solvents like DMSO, DMF, or THF. clockss.org The use of basic ionic liquids, such as 1-methyl-3-butylimidazolium hydroxide (B78521) ([BmIm][OH]), has also been shown to be an effective medium for the N-substitution of pyrrole with alkyl halides and other electrophiles, often leading to high yields. clockss.org

Multicomponent reactions offer a one-pot method for synthesizing N-substituted pyrroles. nih.gov For example, a palladium(II)-catalyzed cascade reaction can be employed to construct substituted 1H-pyrrole-3-carbonitriles. researchgate.net

Table 1: Examples of N-Substitution Reactions of Pyrrole

| Reagent Class | Specific Reagent Example | Product Type | Reference |

| Alkyl Halides | Iodomethane | N-Methylpyrrole | wikipedia.org |

| Sulfonyl Chlorides | Benzenesulfonyl chloride | N-Benzenesulfonylpyrrole | clockss.org |

| Acyl Chlorides | Benzoyl chloride | N-Benzoylpyrrole | clockss.org |

This table is illustrative of general pyrrole reactivity and is applicable to this compound.

Modification of the Acetonitrile Side Chain

The acetonitrile group (-CH₂CN) attached to the 3-position of the pyrrole ring is a versatile functional group that can undergo a range of chemical transformations. These modifications allow for the synthesis of a diverse array of pyrrole derivatives with different functionalities.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-(1H-pyrrol-3-yl)acetic acid) or an amide (2-(1H-pyrrol-3-yl)acetamide), respectively. ntnu.noReduction of the nitrile group can lead to the formation of a primary amine (2-(1H-pyrrol-3-yl)ethanamine). This can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation.

The methylene (B1212753) group (CH₂) adjacent to the nitrile is activated and can be involved in condensation reactions . For example, it can react with aldehydes and ketones under basic conditions. ntnu.no The acetonitrile group can also participate in cycloaddition reactions . For instance, it can react with sodium azide (B81097) to form a tetrazole ring. ntnu.no

Furthermore, the nitrile group can be a precursor for the formation of other heterocyclic systems. The reaction of nitriles with other functional groups can lead to the construction of rings such as oxazoles and 1,2,4-oxadiazoles. ntnu.no

Table 2: Potential Modifications of the Acetonitrile Side Chain

| Reaction Type | Product Functional Group |

| Hydrolysis | Carboxylic Acid or Amide |

| Reduction | Primary Amine |

| Condensation | Varies (e.g., β-hydroxynitriles) |

| Cycloaddition | Tetrazole |

This table outlines potential transformations of the acetonitrile group based on general nitrile reactivity.

Introduction of Additional Substituents on the Pyrrole Ring

The pyrrole ring of this compound can be further functionalized by introducing additional substituents. The position of these new substituents is directed by the existing groups on the ring. Electrophilic substitution is a common method for introducing new groups onto the pyrrole ring.

For instance, cyanation of substituted pyrroles can be achieved using reagents like chlorosulfonyl isocyanate (CSI). cdnsciencepub.com The reaction of CSI with 2-trichloroacetylpyrrole has been shown to selectively produce the 4-carbonitrile derivative in good yield. cdnsciencepub.com This suggests that electrophilic substitution on a 3-substituted pyrrole would likely occur at the 2- or 5-positions, which are activated by the nitrogen atom.

The synthesis of multi-substituted pyrroles can also be achieved through cycloaddition reactions. For example, the [3+2] cycloaddition of tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes is a well-established method for preparing substituted pyrroles. nih.gov This approach allows for the introduction of substituents at various positions on the pyrrole ring. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions provide another route to substituted pyrroles. A palladium(II)-catalyzed cascade C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation has been developed for the synthesis of substituted 1H-pyrrole-3-carbonitriles. researchgate.net

Decomposition and Pyrolysis Pathways

The thermal decomposition of pyrrole and its derivatives is a complex process that leads to the formation of various smaller molecules, including nitriles and dinitriles.

Formation of Nitrile and Dinitrile Intermediates from Pyrrole Pyrolysis

The pyrolysis of pyrrole results in the formation of a variety of nitrogen-containing species. acs.org Nitriles and dinitriles are common intermediates in this process. researcher.lifenih.govresearchgate.net Experimental studies on pyrrole pyrolysis have identified several nitrile products, including hydrogen cyanide (HCN), acetonitrile (CH₃CN), acrylonitrile (B1666552) (CH₂CHCN), and isomers of butenenitrile. acs.org

The proposed mechanism for the formation of these products involves the initial isomerization of pyrrole to 2H-pyrrolenine. acs.orgcapes.gov.br This intermediate can then undergo different reaction pathways. One major pathway is the fission of the C-N bond, leading to an open-chain biradical species. This biradical is a precursor to butenenitrile isomers such as cis- and trans-crotononitrile and allyl cyanide. acs.orgcapes.gov.br Another significant decomposition pathway involves a hydrogen migration in pyrrole to form a cyclic carbene, which then undergoes ring scission to produce an allenic imine. This imine is a precursor to HCN and propyne. acs.orgcapes.gov.br

The pyrolysis of pyrrole can also lead to the formation of dinitriles, although these are generally found in smaller quantities. semanticscholar.org

Kinetic Modeling of Decomposition Processes

Kinetic models have been developed to describe the complex reaction network of pyrrole pyrolysis. These models consist of a large number of elementary reactions and chemical species to accurately simulate the experimental observations. acs.orgcapes.gov.brnih.gov

A kinetic model for pyrrole pyrolysis and oxidation can include hundreds of chemical species and thousands of reactions. acs.orgnih.gov These models are validated by comparing their predictions with experimental data obtained from techniques like jet-stirred reactors and shock tubes over a range of temperatures and pressures. acs.orgnih.govresearchgate.net

The kinetic models generally agree that the decomposition of pyrrole is initiated by its isomerization to 2H-pyrrolenine. capes.gov.brnih.gov The subsequent reactions of this intermediate, including ring-opening to form butenenitrile isomers and isomerization to an allenic imine that decomposes to HCN and propyne, are key features of the models. acs.orgcapes.gov.brresearchgate.net Rate of production analyses within these models help to identify the dominant reaction pathways under different conditions. polimi.it For example, at higher temperatures, the formation of HCN becomes a more dominant pathway. capes.gov.br These models are crucial for understanding the fundamental chemistry of pyrrole decomposition and for predicting the formation of various products, including nitrogen oxides (NOx) in combustion processes. polimi.it

Theoretical and Computational Investigations of 1h Pyrrole 3 Acetonitrile

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in the computational investigation of pyrrole-based compounds. DFT is highly effective for determining ground-state properties, such as molecular geometry and electronic structure, by calculating the electron density of a system. researchgate.netacs.org TD-DFT, on the other hand, is employed to study excited-state properties, making it invaluable for predicting UV-visible absorption spectra and understanding electronic transitions. acs.orgijcce.ac.irnih.govuit.no For pyrrole (B145914) derivatives, functionals like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p), are commonly used to achieve a balance between computational cost and accuracy. ijcce.ac.iracs.orgresearchgate.net

The electronic structure of 1H-Pyrrole-3-acetonitrile is central to its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. wisc.edu The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. researchgate.netyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

In this compound, the HOMO is expected to have significant π-character and be delocalized across the pyrrole ring, characteristic of aromatic systems. The LUMO is also anticipated to be a π*-antibonding orbital. The presence of the electron-withdrawing acetonitrile (B52724) group (-CH₂CN) at the C3 position influences the electron density distribution and the energies of these frontier orbitals. DFT calculations on related substituted pyrroles show that electron-withdrawing substituents tend to lower the energies of both the HOMO and LUMO and can affect the magnitude of the energy gap. ijcce.ac.ir

The table below presents representative data from DFT calculations on related pyrrole structures to illustrate these concepts.

| Computational Parameter | Representative Value for Substituted Pyrroles | Significance for this compound |

| EHOMO | -5.5 to -6.5 eV | Indicates the energy required to remove an electron (ionization potential). |

| ELUMO | -0.5 to -1.5 eV | Indicates the energy released when an electron is added (electron affinity). |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | 3.0 to 4.5 Debye | The significant dipole moment, arising from the polar N-H and acetonitrile groups, influences solubility and intermolecular interactions. |

Note: These values are illustrative and based on DFT calculations for various substituted pyrroles found in the literature. Actual values for this compound would require specific calculation.

TD-DFT calculations are used to predict the electronic absorption spectra by modeling the transitions from the ground state to various excited states. For pyrrole derivatives, the primary absorption bands in the UV-Vis region typically correspond to π → π* transitions. ijcce.ac.irresearchgate.net The calculated transitions for molecules similar to this compound often show strong absorption in the ultraviolet region, resulting from excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. rsc.org

Conformational analysis of this compound involves studying the rotation around the single bond connecting the methylene (B1212753) group (-CH₂-) to the C3 position of the pyrrole ring. While the pyrrole ring itself is planar and rigid, the acetonitrile side chain can adopt different spatial orientations. Computational methods can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. For similar structures, these rotational barriers are typically low, suggesting that the molecule is flexible at room temperature.

Tautomerism is a significant phenomenon in heterocyclic chemistry. researchgate.netmdpi.comunifr.ch this compound can theoretically exist in different tautomeric forms, primarily involving the migration of a proton. The two most plausible tautomers are the canonical 1H-pyrrole and the 2H-pyrrole form, where the proton from the nitrogen has moved to the C2 or C5 position, breaking the ring's aromaticity.

DFT calculations are exceptionally useful for evaluating the relative stabilities of these tautomers. pnas.orgmdpi.com By calculating the total electronic energy (and Gibbs free energy) of each isomer, one can predict the equilibrium distribution. For pyrrole systems, the aromatic 1H-tautomer is overwhelmingly more stable than its non-aromatic counterparts (2H- or 3H-pyrroles). chim.it The energy difference is substantial, often calculated to be over 10 kcal/mol, meaning that at equilibrium, the compound exists almost exclusively as the 1H-tautomer. chim.it

| Tautomer | Relative Gibbs Free Energy (ΔG) (Illustrative) | Predicted Population at 298 K | Aromaticity |

| This compound | 0.0 kcal/mol | > 99.9% | Aromatic (6π electrons) |

| 2H-Pyrrole-3-acetonitrile | +13.0 kcal/mol | < 0.1% | Non-aromatic |

| 3H-Pyrrole-3-acetonitrile | +15.2 kcal/mol | < 0.1% | Non-aromatic |

Note: The energy values are based on established calculations for the parent pyrrole system and serve as an illustration of the energetic preference. chim.it

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net For this compound, theoretical studies can map out the pathways of various transformations, such as electrophilic substitution, cycloaddition, or reactions involving the nitrile group. These studies help rationalize experimental observations and predict the feasibility of new reactions.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). mdpi.com Identifying the geometry and energy of the TS is fundamental to understanding the reaction's kinetics, as the energy of the TS determines the activation energy barrier. Computational methods, particularly DFT, are used to locate these TS structures on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For example, in an electrophilic aromatic substitution reaction on the pyrrole ring of this compound, DFT calculations can model the structure of the Wheland intermediate (the sigma complex) and the transition states leading to its formation and deprotonation.

For instance, in a multi-step reaction, the step with the highest activation energy is the rate-determining step. Computational analysis of the energetic profile can identify this step and offer insights into how a catalyst might lower the barrier or why a particular pathway is favored over another. Studies on related pyrrole syntheses, such as the Paal-Knorr reaction, have utilized DFT to map out the energies of intermediates and transition states, confirming the proposed mechanistic steps like cyclization and dehydration. rsc.org

Many reactions can yield multiple isomers. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry can predict these outcomes by comparing the activation energies of the competing reaction pathways. The pathway with the lower activation energy barrier is kinetically favored and will lead to the major product. dntb.gov.ua